3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C26H27N5O and its molecular weight is 425.536. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Development
The compound 3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile is a part of benzimidazole derivatives that have been extensively studied for their potential in various scientific applications. The synthesis of such compounds involves multi-step reactions that provide a platform for developing new pharmaceuticals and materials. For instance, the synthesis and characterization of benzimidazole derivatives show significant potential in the development of new agents with varied biological activities (Rida et al., 1988). The methods employed in these syntheses are foundational for producing compounds that may exhibit antifungal, anticancer, and other therapeutic properties.
Anticancer and Antiproliferative Effects
Several studies have been conducted on derivatives similar to the this compound, demonstrating significant anticancer and antiproliferative activities. For example, derivatives have shown promising in vitro antiproliferative activity against human cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012). The apoptotic effects of novel benzimidazole derivatives on cancer cell lines further emphasize the therapeutic potential of these compounds in treating various forms of cancer (Çiftçi et al., 2021).
Antifungal Activities
The development of benzimidazole derivatives also extends to their use as antifungal agents. Studies have shown that certain derivatives exhibit higher antifungal activity compared to traditional treatments, providing a basis for the development of new antifungal drugs (Jin et al., 2015). This highlights the compound's versatility and its potential application in addressing fungal infections.
Fluorescent Probes for DNA Detection
The structural properties of benzimidazole derivatives, including the 3-Methyl variant, allow for their use in the development of fluorescent probes for DNA detection. Novel aminated benzimidazo[1,2-a]quinolines, for instance, have been synthesized and shown to exhibit significant enhancements in fluorescence emission intensity upon binding to ct-DNA (Perin et al., 2011). Such properties make these compounds useful in biochemical research and diagnostic applications.
Properties
IUPAC Name |
3-methyl-1-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O/c1-19-7-9-21(10-8-19)32-16-15-29-11-13-30(14-12-29)25-17-20(2)22(18-27)26-28-23-5-3-4-6-24(23)31(25)26/h3-10,17H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUWKPDPWHNWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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